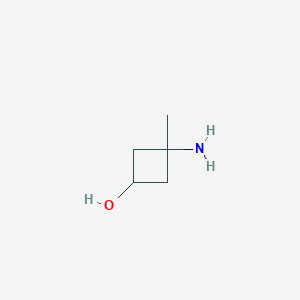

3-Amino-3-methylcyclobutan-1-ol

Description

BenchChem offers high-quality 3-Amino-3-methylcyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-methylcyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-methylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(6)2-4(7)3-5/h4,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCYYGYIMLSZJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3-Amino-3-methylcyclobutan-1-ol as a High-Value Scaffold in Medicinal Chemistry

Topic: 3-Amino-3-methylcyclobutan-1-ol Chemical Structure and Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pursuit of novel chemical space with high Fsp³ character, 3-Amino-3-methylcyclobutan-1-ol (CAS: 1403813-29-5) has emerged as a critical "magic methyl" scaffold. Unlike its planar aromatic counterparts, this substituted cyclobutane offers a defined three-dimensional exit vector, enabling precise spatial arrangement of pharmacophores while improving solubility and metabolic stability. This guide provides an in-depth analysis of its structural dynamics, a validated synthetic protocol via the Ellman auxiliary, and its strategic application in modern drug design.

Chemical Structure & Conformational Analysis[1]

Structural Identity[2]

-

CAS Number: 1403813-29-5 (Free Base), 1403766-64-2 (HCl Salt)

-

SMILES: CC1(N)CC(O)C1

Stereochemistry and Isomerism

The molecule possesses two stereogenic centers relative to the ring plane: the hydroxyl-bearing carbon (C1) and the amine-bearing carbon (C3). However, due to the plane of symmetry in the unsubstituted ring, the stereochemistry is defined by the cis or trans relationship between the hydroxyl group and the amine (or methyl) group.

-

Cis-isomer: The hydroxyl group and the amine are on the same face of the puckered ring.

-

Trans-isomer: The hydroxyl group and the amine are on opposite faces.

Conformational Puckering

Cyclobutane rings are rarely planar due to severe torsional strain (eclipsing interactions). To relieve this, the ring adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25-35°.

-

Gem-Disubstitution Effect: The 3,3-disubstitution (methyl and amine) introduces significant steric bulk. In the puckered conformation, the bulkier group will preferentially adopt the equatorial position to minimize 1,3-diaxial interactions.

-

Exit Vectors: The 1,3-substitution pattern provides a rigid linear vector (approx. 180° projection in planar average, but bent in 3D), making it an ideal spacer for linking two pharmacophores without the entropic penalty of a flexible alkyl chain.

Physicochemical Properties[1][2][5][6][7][8]

The following data summarizes the core properties relevant to medicinal chemistry optimization.

| Property | Value (Approx.) | Significance |

| LogP (Octanol/Water) | -0.6 to -0.4 | Highly hydrophilic; improves aqueous solubility of lipophilic payloads. |

| pKa (Amine) | 9.5 – 10.2 | Typical primary aliphatic amine; protonated at physiological pH. |

| TPSA | 46.25 Ų | Favorable for membrane permeability despite polarity. |

| H-Bond Donors | 2 (OH, NH₂) | High capacity for specific receptor interactions. |

| H-Bond Acceptors | 2 | |

| Fsp³ Score | 1.0 | Maximizes saturation, correlated with higher clinical success rates. |

Synthesis & Manufacturing

The synthesis of 3-Amino-3-methylcyclobutan-1-ol requires precise control to install the geminal methyl/amine pair. The most robust and scalable method utilizes Ellman’s Sulfinamide chemistry to introduce the amine stereoselectively and prevent over-alkylation.

Validated Synthetic Protocol (Ellman Route)

This protocol avoids the formation of hazardous azides (Curtius route) and provides high diastereoselectivity.

Step 1: Protection of 3-Oxocyclobutan-1-ol

-

Reagents: 3-Oxocyclobutan-1-ol, TBDMSCl, Imidazole, DCM.

-

Mechanism: Standard silyl protection of the alcohol to prevent interference during the Grignard addition.

-

Outcome: 3-((tert-butyldimethylsilyl)oxy)cyclobutan-1-one.

Step 2: Condensation with Ellman’s Auxiliary

-

Reagents: (R)-tert-Butanesulfinamide, Ti(OEt)₄, THF, Reflux.

-

Mechanism: Titanium(IV) ethoxide acts as a Lewis acid and water scavenger, driving the equilibrium toward the N-tert-butanesulfinyl imine.

-

Critical Control: Use anhydrous conditions to prevent hydrolysis of the imine.

Step 3: Diastereoselective Grignard Addition

-

Reagents: MeMgBr (3.0 equiv), DCM, -78°C to RT.

-

Mechanism: The bulky tert-butanesulfinyl group directs the nucleophilic attack of the methyl Grignard reagent. This establishes the quaternary center at C3.

-

Stereocontrol: The addition typically occurs via a cyclic transition state, yielding high diastereomeric excess (de).

Step 4: Global Deprotection

-

Reagents: HCl (4M in Dioxane), MeOH.

-

Mechanism: Acidic hydrolysis cleaves both the sulfinyl group (releasing the amine) and the silyl ether (releasing the alcohol).

-

Purification: Recrystallization or ion-exchange chromatography to isolate the HCl salt.

Synthetic Workflow Diagram

Caption: Figure 1. Chemo- and stereoselective synthesis of 3-Amino-3-methylcyclobutan-1-ol via Ellman's auxiliary.

Applications in Drug Discovery[9][10]

Bioisosterism

The 3-amino-3-methylcyclobutan-1-ol scaffold serves as a rigid, polar bioisostere for:

-

Piperazine rings: It mimics the 1,4-vector of piperazine but with reduced lipophilicity and a smaller steric footprint.

-

Gem-dimethyl groups: The gem-methyl/amine motif can replace a standard gem-dimethyl group to introduce a handle for further functionalization (via the amine) or to modulate basicity.

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), linker rigidity is crucial for ternary complex stability. This scaffold provides a defined geometry that can constrain the orientation of the E3 ligase ligand relative to the warhead, potentially improving degradation efficiency compared to flexible PEG chains.

Solubility Enhancement

Incorporating this motif into a lipophilic drug candidate typically lowers LogP by 1–2 units, significantly improving aqueous solubility without introducing high molecular weight or rotatable bonds.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye). The HCl salt is hygroscopic.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Handling: Use standard PPE. Avoid inhalation of dust. The free base may absorb CO₂ from the air; handling as the HCl salt is recommended for stability.

References

-

PubChem. (2025).[1] 3-Amino-3-methylcyclobutan-1-ol Compound Summary. National Library of Medicine. Link

-

Ellman, J. A., et al. (1997).[5] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines." Journal of the American Chemical Society.[5] (Foundational methodology for gem-methyl amine synthesis). Link

-

Burkhard, J. A., et al. (2010).[5] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, discussing sp³-rich scaffolds including cyclobutanes. Link

-

AChemBlock. (2024).[6] Product Sheet: 3-Amino-3-methylcyclobutanol hydrochloride. Link

Sources

- 1. 3-Amino-3-methylcyclobutan-1-ol | C5H11NO | CID 72207871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-3-methylcyclobutanol hydrochloride 97% | CAS: 1403766-64-2 | AChemBlock [achemblock.com]

- 3. (1s,3r)-3-amino-1-methylcyclobutan-1-ol - C5H11NO | CSCS00010391497 [chem-space.com]

- 4. cis-3-amino-1-methylcyclobutan-1-ol 95% | CAS: 1363381-58-1 | AChemBlock [achemblock.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

Technical Profile: 3-Amino-3-methylcyclobutan-1-ol (CAS 1403813-29-5)

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals[1]

Executive Summary: The "Escape from Flatland" Enabler

In modern drug discovery, the transition from flat, aromatic-heavy scaffolds to three-dimensional, sp3-rich architectures is a critical strategy for improving clinical success rates.[1] 3-Amino-3-methylcyclobutan-1-ol (CAS 1403813-29-5) represents a high-value building block in this domain.[1]

Unlike simple alkyl chains, the cyclobutane ring provides a rigidified conformation that can orient pharmacophores (the amine and hydroxyl groups) in precise vectors, enhancing receptor selectivity while improving metabolic stability and water solubility.[1] This guide analyzes the physicochemical properties, safety protocols, and synthetic utility of this compound, specifically within the context of kinase inhibitor development and fragment-based drug design (FBDD).[1]

Chemical & Physical Specifications

The following data aggregates specifications from major certificate of analysis (CoA) standards required for GMP and GLP workflows.

| Property | Specification |

| Chemical Name | 3-Amino-3-methylcyclobutan-1-ol |

| CAS Number | 1403813-29-5 |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Solubility | Soluble in DMSO, Methanol, Water; sparingly soluble in non-polar solvents |

| pKa (Predicted) | ~9.5 (Amine), ~15 (Alcohol) |

| Stereochemistry | Exists as cis and trans isomers (often supplied as a mixture or specific rel-(1s,3s) isomer) |

| Storage Condition | 2–8°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic |

Strategic Application in Drug Design

Mechanism of Utility: Bioisosterism and Fsp3 Modulation

The core utility of CAS 1403813-29-5 lies in its ability to serve as a bioisostere for phenyl or cyclohexyl rings .[1] By incorporating the cyclobutane core, researchers can:

-

Increase Fsp3 Fraction: Higher sp3 carbon content correlates with improved solubility and reduced promiscuity (off-target binding).[1]

-

Vector Control: The rigid 3,3-disubstitution pattern locks the amine and hydroxyl groups into specific vectors, reducing the entropic penalty upon binding to a protein target.[1]

-

Metabolic Stability: The cyclobutane ring is generally more resistant to oxidative metabolism (CYP450) compared to flexible alkyl chains or electron-rich aromatic rings.[1]

Diagram: The "Escape from Flatland" Workflow

The following diagram illustrates the logical flow of replacing a flat aromatic scaffold with the 3-amino-3-methylcyclobutan-1-ol motif to optimize a lead compound.

Caption: Logical workflow for utilizing CAS 1403813-29-5 to optimize physicochemical properties of a drug candidate.

Safety Data & Handling Protocol (HSE)

As a primary amine and secondary alcohol, this compound presents specific hazards.[1] It is not classified as highly toxic but is a significant irritant.[1] The following protocol ensures operator safety.

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Workflow

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a lab coat.[1]

-

Atmosphere: The amine functionality makes the compound sensitive to CO₂ (carbamate formation) and moisture.[1] Always dispense under an inert atmosphere (Nitrogen or Argon). [1]

Emergency Response

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1]

-

Skin Contact: Wash with plenty of soap and water.[1] If irritation persists, seek medical attention.

-

Spill: Absorb with inert material (vermiculite or sand).[1] Do not use combustible materials like sawdust.[1]

Experimental Protocol: Amide Coupling

A common application of CAS 1403813-29-5 is forming an amide bond with a carboxylic acid core (e.g., a kinase inhibitor scaffold).[1] The following protocol is adapted from patent literature (e.g., WO2021081375) regarding RAF kinase inhibitors.

Reagents

-

Substrate: Carboxylic Acid Scaffold (1.0 eq)

-

Reagent: CAS 1403813-29-5 (as HCl salt or free base) (1.2 eq)[1]

-

Coupling Agent: HATU (1.5 eq)

-

Base: DIEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

-

Solvent: DMF (Dimethylformamide) or DMSO[1]

Step-by-Step Methodology

-

Dissolution: Dissolve the Carboxylic Acid Scaffold in anhydrous DMF (concentration ~0.1 M).

-

Activation: Add HATU and stir at room temperature for 5 minutes to activate the acid.

-

Addition: Add DIEA followed immediately by 3-Amino-3-methylcyclobutan-1-ol .

-

Note: If using the HCl salt of the amine, ensure extra DIEA (1.0 eq) is added to neutralize the salt.[1]

-

-

Reaction: Stir the mixture at Room Temperature (25°C) for 2–16 hours. Monitor by LC-MS for the formation of the product mass [M+H]⁺.

-

Quenching: Dilute the reaction mixture with water or brine.

-

Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with LiCl solution (to remove DMF), water, and brine.[1]

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradient).[1]

Reaction Workflow Diagram

Caption: Step-by-step amide coupling workflow utilizing CAS 1403813-29-5.

Supplier Evaluation & Sourcing Strategy

When sourcing CAS 1403813-29-5, "purity" is not the only metric.[1] The stereochemical ratio is critical.

Key Evaluation Criteria

-

Stereochemistry: The compound has cis and trans isomers relative to the methyl and hydroxyl groups.[1]

-

Check: Does the supplier specify "cis-", "trans-", or "mixture"? For reproducible SAR (Structure-Activity Relationship) data, you must use a single isomer or a defined ratio.[1]

-

Verification: Request a 1H-NMR or NOESY spectrum to confirm the relative stereochemistry if it is not explicitly stated.[1]

-

-

Salt Form: It is often sold as a Hydrochloride (HCl) salt for better stability.[1] The free base is a liquid/oil and is more prone to oxidation.[1]

-

Recommendation: Purchase the HCl salt for long-term storage; convert to free base in situ using DIEA.[1]

-

-

Reputable Suppliers:

References

-

PubChem. Compound Summary for CID 72207871: 3-Amino-3-methylcyclobutan-1-ol.[1] National Library of Medicine.[1] Available at: [Link][1]

-

World Intellectual Property Organization (WIPO). Patent WO2021081375A1: Inhibitors of RAF Kinases.[1] (2021).[1][2] Describes the use of 3-amino-3-methylcyclobutan-1-ol in the synthesis of kinase inhibitors. Available at: [1]

-

Lovering, F., Bikker, J., & Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] (2009).[1] Contextualizes the importance of sp3-rich building blocks. Available at: [Link][1]

Sources

conformationally restricted amino alcohol building blocks

An In-Depth Technical Guide to Conformationally Restricted Amino Alcohol Building Blocks for Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Principle of Pre-organization in Modern Medicinal Chemistry

In the intricate dance of molecular recognition between a ligand and its biological target, conformational flexibility can be a significant liability. A flexible molecule must pay an entropic penalty upon binding, as it transitions from a multitude of solution-phase conformations to a single, bioactive pose.[1][2] The strategy of conformational restriction is a cornerstone of modern medicinal chemistry, aiming to mitigate this penalty by designing and synthesizing building blocks that are pre-organized in a conformation that is favorable for binding.[1][3][4] This approach can dramatically enhance potency and selectivity, leading to superior drug candidates.[1][3]

Conformationally restricted amino alcohols are a privileged class of building blocks that merge the stereochemical richness of amino acids with the versatile functionality of alcohols. Their rigid scaffolds serve as powerful tools for orienting pharmacophoric elements in three-dimensional space, thereby optimizing interactions with targets like enzymes and G-protein coupled receptors (GPCRs).[3][5] This guide provides an in-depth exploration of the synthesis, application, and analysis of these high-value synthons, offering both foundational knowledge and field-proven insights for researchers in drug development.

Part 1: Core Synthetic Strategies

The efficient and stereocontrolled synthesis of conformationally restricted amino alcohols is paramount. Strategies generally fall into two major categories: leveraging nature's chiral starting materials or imposing stereocontrol through asymmetric synthesis.

The Chiral Pool: Nature's Head Start

One of the most direct routes to enantiomerically pure amino alcohols is the derivatization of readily available natural α-amino acids, a method known as chiral pool synthesis.[5][6] This approach leverages the inherent chirality of the starting material to produce optically pure products.

Proline-Derived Building Blocks: L-proline is an exceptionally valuable starting material due to its rigid pyrrolidine ring.[7][8] Its constrained nature makes it an ideal scaffold for creating highly organized amino alcohol structures. The synthesis often involves the reduction of the carboxylic acid moiety to a primary alcohol, yielding prolinol, which can be further modified.[9]

-

Key Advantage: The pyrrolidine ring system provides a rigid and predictable conformational bias, making it a favored building block in asymmetric catalysis and drug design.[10][11][12] For example, N-Tritylprolinal, derived from L-proline, exhibits high diastereoselectivity in reactions with various nucleophiles, providing a straightforward route to syn-proline-derived amino alcohols.[13]

Caption: Synthesis of Proline-Derived Amino Alcohols.

Asymmetric Synthesis: Imposing Chirality with Auxiliaries

Evans' Oxazolidinone Auxiliaries: Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries in asymmetric synthesis.[14][15] Derived from readily available amino alcohols (e.g., from valine or phenylalanine), they provide excellent stereocontrol in a variety of C-C bond-forming reactions, including aldol and alkylation reactions.[15][16][17]

The mechanism of stereodirection relies on the formation of a rigid, chelated transition state. For instance, in an alkylation reaction, the N-acylated oxazolidinone is deprotonated to form a Z-enolate, which is stabilized by a Lewis acid. The bulky substituent at the 4-position of the oxazolidinone sterically blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite face with high diastereoselectivity.[15][17]

Caption: Workflow for Evans' Asymmetric Alkylation.

Protocol: Evans' Asymmetric Alkylation of an Oxazolidinone Imide

This protocol describes a general procedure for the diastereoselective alkylation of a propionyl oxazolidinone auxiliary, a key step in synthesizing precursors for polyketide natural products.[17]

Self-Validation System: The protocol's integrity is validated by the analytical characterization at the end. High diastereomeric excess, confirmed by ¹H NMR or chiral HPLC, validates the stereochemical control of the reaction.

-

Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, ~0.1 M).

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by the slow addition of triethylamine (TEA, 1.2 equiv). Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolate formation.

-

Alkylation: Cool the reaction mixture back down to -78 °C. Add the electrophile (e.g., benzyl bromide, 1.5 equiv) dropwise. Maintain the reaction at this temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding a pH 7 phosphate buffer. Warm the mixture to room temperature and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient).

-

Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or chiral HPLC of the purified material.

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions (e.g., LiOH/H₂O₂ or LiBH₄) to yield the corresponding chiral carboxylic acid or alcohol, respectively, and the auxiliary can often be recovered for reuse.[10]

| Auxiliary Type | Common Precursor | Key Reactions | Typical Diastereoselectivity | Cleavage Conditions |

| Evans' Oxazolidinone | L-Valine, L-Phenylalanine | Aldol, Alkylation, Diels-Alder | >99% de | Mild (LiOH/H₂O₂, LiBH₄) |

| SAMP/RAMP | L-Proline | α-Alkylation of Ketones/Aldehydes | >95% ee | Oxidative (O₃) or Reductive |

| Pseudoephedrine | (-)-Pseudoephedrine | Alkylation of Amides | >98% de | Acidic Hydrolysis |

Table 1: Comparison of Common Chiral Auxiliaries.[10][18]

Part 2: Applications in Drug Design & Case Studies

The true value of conformationally restricted amino alcohols is realized in their application to solve complex challenges in drug discovery, such as enhancing potency, improving selectivity, and optimizing pharmacokinetic properties.

Enhancing Potency and Selectivity

By locking a flexible ligand into its bioactive conformation, the entropic cost of binding is minimized, which can lead to a significant increase in binding affinity (potency).[4] Furthermore, a rigid scaffold may fit optimally into the binding site of a specific receptor subtype while fitting poorly into others, thus improving selectivity.[1]

Case Study: Development of Selective CB2 Agonists

A recent study demonstrated the power of conformational restriction in transforming promiscuous cannabinoid receptor ligands into highly selective agents for the CB2 receptor.[19] Starting from indole-based designer drugs that bind to both CB1 and CB2 receptors, researchers introduced a cyclic constraint. This "conformational lock" strategy effectively eliminated CB1R binding while retaining high potency at the CB2R. The resulting compounds showed improved physicochemical properties, including reduced lipophilicity and fewer rotatable bonds, and demonstrated neuroprotective effects in vitro without the psychoactive effects associated with CB1R activation.[19]

Caption: Conformational Restriction Reduces Entropic Penalty.

Part 3: Analytical Characterization

Confirming the absolute configuration and the preferred conformation of these building blocks is a critical, non-negotiable step. A combination of spectroscopic and analytical techniques is required for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for determining the relative and absolute stereochemistry of chiral molecules.

-

Mosher's Method and its Derivatives: For determining the absolute configuration of chiral alcohols and amines, derivatization with a chiral agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) is a classic technique. Analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric esters or amides allows for configurational assignment.[20][21]

-

Advanced NMR Protocols: More sophisticated methods allow for the determination of the absolute configuration of 1,2-amino alcohols by analyzing the ¹H NMR spectra of their bis-MPA (methoxy-phenylacetic acid) derivatives, enabling the differentiation of all four possible stereoisomers.[22][23] Some protocols even allow for assignment with a single derivatization by comparing spectra recorded at different temperatures.[24]

X-Ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence of molecular structure, including absolute stereochemistry and solid-state conformation.[25] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.[25][26] This technique is invaluable for:

-

Unambiguous Stereochemical Assignment: It provides definitive proof of the absolute configuration of all stereocenters.

-

Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, which can provide critical insights into the low-energy conformations that may be relevant for receptor binding.[27][28]

It is important to note that crystal packing forces can influence the observed conformation, and room-temperature data collection can sometimes reveal conformational ensembles that are biased or lost upon cryocooling.[27][28]

Conclusion

Conformationally restricted amino alcohol building blocks are not merely synthetic curiosities; they are enabling tools that empower medicinal chemists to exert precise control over molecular architecture. By reducing conformational entropy and pre-organizing a molecule for its biological target, these scaffolds provide a rational and powerful strategy to enhance drug potency and selectivity. The synthetic methodologies, from leveraging the chiral pool to employing robust chiral auxiliaries like Evans' oxazolidinones, offer reliable access to a vast array of structurally diverse and stereochemically pure building blocks. Coupled with rigorous analytical characterization, the principles and protocols outlined in this guide serve as a foundation for the design and development of the next generation of targeted therapeutics.

References

- A Comparative Guide to Chiral Pyrrolidine-Based Auxiliaries in Asymmetric Synthesis. Benchchem.

- discovery and synthesis of chiral amino alcohols. Benchchem.

- Easy Access to Evans' Oxazolidinones.

- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

- The Use of Conformational Restriction in Medicinal Chemistry. PubMed.

- The Use of Conformational Restriction in Medicinal Chemistry.

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones

- Asymmetric synthesis of syn- and anti-1,3-amino alcohols. PubMed.

- Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect.

- Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. Future Science.

- Absolute configuration of amino alcohols by H-NMR. RSC Publishing.

- Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination.

- Pyrrolidines as Chiral Auxiliaries. Semantic Scholar.

- mechanism of action of amino alcohol compounds in synthesis. Benchchem.

- Amino Alcohol Synthesis Service. BOC Sciences.

- Chiral auxiliary. Wikipedia.

- Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC.

- N-Tritylprolinal: An Efficient Building Block for the Stereoselective Synthesis of Proline-Derived Amino Alcohols.

- Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatiz

- L-Proline-Derived Tertiary Amino Alcohols as Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes. Bentham Science Publisher.

- Accessing protein conformational ensembles using room-temper

- Conformational Restriction of Designer Drugs Reveals Subtype-Selective and Biased CB2 Agonists with Neuroprotective Effects.

- 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis.

- Absolute configuration of amino alcohols by H-1-NMR.

- Accessing protein conformational ensembles using room-temperature X-ray crystallography.

- Absolute asymmetric synthesis of tertiary amino acids or amino alcohols...

- A review on x-ray crystallography and it's applications.

- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers.

- Evans Aldol Reaction.

- Evans' original oxazolidinone auxiliary‐based asymmetric methodology.

- Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds.

- Mastering Asymmetric Synthesis with Chiral Pyrrolidine Deriv

- Proline organoc

- Protein X-ray Crystallography. Protagonist.

- Chiral pool. Wikipedia.

- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.

- Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters.

- X-ray Crystallography for Molecular Structure Determin

- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH.

- The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. PubMed.

- Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC.

- Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent.

- Synthesis of 1,2-amino alcohols. Organic Chemistry Portal.

- Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters.

- Enantio- and diastereoselective synthesis of γ-amino alcohols. RSC Publishing.

- Proline Derivatives in Organic Synthesis. Organic Chemistry Portal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. wpage.unina.it [wpage.unina.it]

- 3. The Use of Conformational Restriction in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chiral pool - Wikipedia [en.wikipedia.org]

- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 8. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 16. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Absolute configuration of amino alcohols by 1H-NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Protein X-ray Crystallography [proteinstructures.com]

- 26. azolifesciences.com [azolifesciences.com]

- 27. pnas.org [pnas.org]

- 28. researchgate.net [researchgate.net]

Solubility Profile of 3-amino-3-methylcyclobutan-1-ol: A Theoretical and Practical Guide for Researchers

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

3-amino-3-methylcyclobutan-1-ol is a valuable saturated carbocyclic building block in medicinal chemistry, prized for the three-dimensional architecture it imparts to novel therapeutic agents.[1][2] A comprehensive understanding of its solubility is critical for its effective use in synthesis, purification, and formulation. This guide provides an in-depth analysis of the predicted solubility of 3-amino-3-methylcyclobutan-1-ol across a spectrum of solvents, from polar protic to non-polar. We dissect the molecule's structural attributes—its polar amino and hydroxyl functionalities alongside its non-polar carbocyclic core—to rationalize its behavior. In the absence of extensive published quantitative data, this document provides a robust theoretical framework and, crucially, a detailed, self-validating experimental protocol based on the industry-standard shake-flask method for researchers to determine thermodynamic solubility in their own laboratories.

Introduction: The Significance of a Constrained Amino Alcohol

Small, rigid scaffolds are of paramount importance in modern drug discovery. The cyclobutane ring, in particular, offers a unique, puckered three-dimensional structure that can serve as a bioisostere for other groups, reduce planarity, and orient pharmacophoric elements in precise vectors.[1][2] 3-amino-3-methylcyclobutan-1-ol combines this rigid core with two key polar functional groups: a primary amine and a primary alcohol. This bifunctionality makes it an exceptionally useful intermediate for creating compounds with specific spatial arrangements, influencing properties such as metabolic stability and receptor binding.

However, the effective application of this building block in a laboratory setting—be it for reaction design, work-up procedures, crystallization, or preclinical formulation—is fundamentally dependent on its solubility. This guide serves to bridge the predictive gap and provide a practical framework for its characterization.

Physicochemical Properties and Structural Analysis

To understand the solubility of 3-amino-3-methylcyclobutan-1-ol, we must first examine its intrinsic molecular properties.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | PubChem[3] |

| Molecular Weight | 101.15 g/mol | PubChem[3] |

| XLogP3 (Predicted) | -0.6 | PubChem[3] |

| Complexity | 76.1 | PubChem[3] |

The most telling property here is the negative XLogP3 value of -0.6 .[3] LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of lipophilicity versus hydrophilicity. A negative value strongly suggests that the compound is predominantly hydrophilic and will exhibit favorable solubility in polar solvents, particularly water.

This hydrophilicity arises from two key structural features:

-

The Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor.

-

The Primary Alcohol (-OH): This hydroxyl group is also a potent hydrogen bond donor and acceptor.

Conversely, the molecule's lipophilicity is derived from:

-

The Cyclobutane Ring: A four-carbon aliphatic ring that is non-polar.

-

The Methyl Group (-CH₃): A small, non-polar alkyl substituent.

The overall solubility in any given solvent will be determined by the interplay between these competing polar and non-polar domains.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility.[4] A solute's ability to dissolve in a solvent is maximized when the intermolecular forces between solute-solvent molecules are comparable to the solute-solute and solvent-solvent forces.

-

In Polar Protic Solvents (e.g., Water, Methanol): These solvents are characterized by O-H or N-H bonds and excel at hydrogen bonding. 3-amino-3-methylcyclobutan-1-ol, with its amine and hydroxyl groups, can readily engage in hydrogen bonding with water molecules, both as a donor and an acceptor. This strong, favorable interaction is expected to overcome the energy penalty of disrupting the water-water and solute-solute hydrogen bonding networks, leading to high solubility.

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents have bond dipoles but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. They can interact favorably with the hydroxyl proton and amine protons of the solute, but the interactions are generally weaker than in protic solvents. Solubility is expected to be moderate.

-

In Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The polar amine and alcohol groups of 3-amino-3-methylcyclobutan-1-ol cannot form strong interactions with these solvents. The energy required to break the strong solute-solute hydrogen bonds is not compensated by solute-solvent interactions, leading to predicted poor solubility.

The following diagram illustrates the primary molecular interactions governing solubility in polar and non-polar environments.

Caption: Molecular interactions driving solubility.

Predicted Comparative Solubility Profile

Based on the structural analysis and theoretical principles, the following solubility profile is predicted. It is imperative for researchers to confirm these predictions experimentally using the protocol outlined in Section 5.0.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High / Freely Soluble | The amine and hydroxyl groups form strong hydrogen bonds with water, overcoming the lipophilicity of the C5 core. The negative XLogP3 supports this prediction. |

| Methanol / Ethanol | High / Freely Soluble | As short-chain alcohols, they are excellent hydrogen bond donors and acceptors, mimicking the interactions with water. | |

| Polar Aprotic | Acetone | Moderate | Can act as a hydrogen bond acceptor for the -OH and -NH₂ groups, but lacks donor capability. The non-polar molecular regions have some affinity for the solvent's methyl groups. |

| Dichloromethane (DCM) | Low to Moderate | A weakly polar solvent. May show some solubility, but is unlikely to effectively solvate the highly polar functional groups. | |

| Non-Polar | Toluene | Low / Insoluble | The aromatic ring offers minimal favorable interaction with the solute's polar groups. Solute-solute hydrogen bonding will dominate. |

| Hexane | Very Low / Insoluble | Interacts only via weak van der Waals forces, which are insufficient to break the strong intermolecular hydrogen bonds of the solute. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol describes the equilibrium (thermodynamic) solubility measurement using the shake-flask method, which is considered the gold standard for its reliability.[5]

5.1 Objective To determine the equilibrium solubility of 3-amino-3-methylcyclobutan-1-ol in a selected solvent at a controlled temperature (e.g., 25 °C or 37 °C).

5.2 Materials & Equipment

-

3-amino-3-methylcyclobutan-1-ol (solid)

-

Solvent of interest (e.g., HPLC-grade water, methanol, hexane)

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Calibrated pipettes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or GC-MS)

5.3 Experimental Workflow

Caption: Shake-Flask experimental workflow.

5.4 Step-by-Step Procedure

-

Preparation: To each of three separate glass vials, add an excess amount of solid 3-amino-3-methylcyclobutan-1-ol. A general rule is to add enough solid so that a visible amount remains undissolved at the end of the experiment.[5] For example, add ~10-20 mg of solid.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 1.0 mL) into each vial.

-

Equilibration: Securely cap the vials. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. For thermodynamic solubility, 24 to 48 hours is standard.[6] Longer times may be needed for poorly soluble compounds.[7]

-

Phase Separation: After equilibration, visually confirm that excess solid remains. Transfer the vials to a centrifuge set to the same temperature as the shaker. Centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sampling: Without disturbing the solid pellet, carefully withdraw a known volume of the clear supernatant (the saturated solution). Immediately filter this aliquot through a solvent-compatible 0.22 µm syringe filter to remove any remaining particulates.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of your analytical method's calibration curve.

-

Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine its concentration.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The final result should be reported as an average of the three replicates with standard deviation, in units such as mg/mL or mmol/L.

5.5 Self-Validation and Trustworthiness The protocol's integrity is ensured by:

-

Using Triplicates: Ensures reproducibility and allows for statistical analysis.[8]

-

Visible Excess Solid: Guarantees that the solution has reached saturation.[5]

-

Temperature Control: Solubility is highly temperature-dependent; maintaining a constant temperature is critical.[8]

-

Equilibrium Confirmation: For rigorous studies, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The system is at equilibrium when consecutive measurements are in agreement.[7]

Implications for Drug Development & Chemical Synthesis

-

Reaction Chemistry: The high predicted solubility in polar protic solvents like methanol and ethanol makes them excellent choices for reaction media. Conversely, its poor solubility in non-polar solvents like hexane could be exploited for precipitation or crystallization during product purification.

-

Purification: Understanding the solubility differential between solvents is key to developing effective crystallization procedures. A solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

-

Formulation Science: The high predicted aqueous solubility is a favorable attribute for developing oral or parenteral drug formulations, as good solubility is often a prerequisite for acceptable bioavailability.

Conclusion

3-amino-3-methylcyclobutan-1-ol presents a solubility profile dominated by its hydrophilic amine and hydroxyl groups. It is predicted to be highly soluble in polar protic solvents like water and alcohols, with diminishing solubility in polar aprotic and non-polar organic solvents. This guide provides the theoretical foundation for these predictions and, most importantly, equips researchers with a detailed, reliable experimental protocol to quantitatively determine these values. Such empirical data is indispensable for the rational design of synthetic routes, purification strategies, and formulation development involving this valuable chemical building block.

References

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-3-methylcyclobutan-1-ol. PubChem Compound Database. Retrieved from: [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO. Retrieved from: [Link]

-

Capot Chemical. (2024, August 1). MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride. Retrieved from: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from: [Link]

-

PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from: [Link]

-

Hayashi, K., et al. (n.d.). Solubilities Studies of Basic Amino Acids. Retrieved from: [Link]

-

BASF. (2025, December 19). Safety data sheet: 3-METHYLBUTANOL-1. Retrieved from: [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from: [Link]

-

Chemspace. (n.d.). (1s,3r)-3-amino-1-methylcyclobutan-1-ol. Retrieved from: [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from: [Link]

-

Taylor & Francis. (n.d.). Cyclobutane – Knowledge and References. Retrieved from: [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from: [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from: [Link]

-

Wessjohann, L. A., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Retrieved from: [Link]

-

Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from: [Link]

-

TradeIndia. (n.d.). (3R) 3 Amino 1 Butanol. Retrieved from: [Link]

-

SIELC Technologies. (2018, May 16). 3-Amino-3-methylbutan-1-ol. Retrieved from: [Link]

-

Wikipedia. (n.d.). Cyclobutane. Retrieved from: [Link]

-

SciSpace. (2016, October 17). The Molecular Structure of Cyclobutane. Retrieved from: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. 3-Amino-3-methylcyclobutan-1-ol | C5H11NO | CID 72207871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. who.int [who.int]

Beyond Flatland: The Cyclobutane Scaffold in Modern Medicinal Chemistry

Executive Summary

For decades, medicinal chemistry was dominated by "flatland"—the over-reliance on planar aromatic rings (predominantly phenyl) to drive potency via

This guide analyzes the cyclobutane ring not just as a spacer, but as a high-value bioisostere that introduces defined

Part 1: Structural & Physicochemical Properties

The "Pucker" Effect: Vector Analysis

Unlike the planar benzene ring or the rigid, planar cyclopropane, cyclobutane is conformationally distinct.[1] To relieve torsional strain (eclipsing interactions), the ring adopts a "puckered" or "butterfly" conformation.[1][2]

-

Pucker Angle: Typically 25°–35° deviation from planarity.

-

Inversion Barrier: Low (~1.5 kcal/mol), allowing the ring to "flap" unless locked by substituents.

-

Vector Implication: Substituents in a 1,3-cis arrangement adopt a unique "V-shape" vector that can access binding pockets unreachable by the linear 1,4-disubstituted phenyl vectors.

Physicochemical Advantages

Replacing a phenyl ring with a cyclobutane moiety often yields immediate improvements in drug-likeness:

| Property | Phenyl Ring | Cyclobutane Scaffold | Impact |

| Geometry | Planar (2D) | Puckered (3D) | Increases |

| Solubility | Low (Lipophilic) | High | Often >10-fold improvement due to reduced planarity. |

| Metabolism | CYP450 Liability (Epoxidation) | Metabolically Robust | Removes aromatic "soft spots"; blocks metabolic oxidation. |

| Lipophilicity | High LogP | Lower LogP | Improves distribution; reduces non-specific binding. |

Visualization: Conformational Vectors

The following diagram illustrates the vector differences and the strain-energy balance that dictates the cyclobutane conformation.

Figure 1: Comparison of vector geometries between planar phenyl scaffolds and puckered cyclobutane scaffolds.

Part 2: Synthetic Methodologies

Accessing substituted cyclobutanes has historically been challenging due to ring strain (~26 kcal/mol). However, two modern workflows have revolutionized access: [2+2] Photocycloaddition and Bicyclo[1.1.0]butane (BCB) Strain Release .

Methodology A: [2+2] Photocycloaddition (Flow Chemistry)

The most direct route to cyclobutanes is the union of two alkenes.

-

Mechanism: Excitation of an alkene (S0 → S1) allows symmetry-allowed cycloaddition.

-

Modern Twist: Utilizing Flow Chemistry prevents over-irradiation and allows scalable synthesis of gram-scale building blocks, overcoming the "batch" limitations of traditional photochemistry.

Methodology B: Bicyclo[1.1.0]butane (BCB) Strain Release

This is the "frontier" method. BCBs are highly strained (~66 kcal/mol).[3]

-

Functionalization: The bridgehead C-H is acidic enough for metallation (e.g., TMPMgCl) or Pd-catalyzed cross-coupling.

-

Strain Release: Nucleophiles (amines, thiols) attack the central bond, popping the BCB open into a 1,3-disubstituted cyclobutane.

Figure 2: The "Spring-Loaded" synthesis strategy using Bicyclo[1.1.0]butanes (BCB) to access complex cyclobutanes.

Part 3: Medicinal Chemistry Case Studies

The Solubility Breakthrough: TRPV1 Antagonists

In the development of TRPV1 antagonists (pain management), Amgen researchers faced a critical bottleneck with compound AMG-517 .

-

Problem: The lead compound possessed a planar aromatic core, resulting in aqueous solubility of <1 µg/mL. This "brick dust" character halted bioavailability.

-

Solution: The central phenyl ring was replaced with a cyclobutane and other

cores. -

Result: The cyclobutane analog disrupted the crystal lattice energy. Solubility improved by >800-fold while maintaining potency, validating the scaffold as a "solubility engine."

Historical Anchor: Carboplatin

While not a "new" drug, Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)) remains the gold standard for cyclobutane utility.

-

Mechanism: The cyclobutane ring acts as a bidentate leaving group.

-

Stability: Compared to Cisplatin, the cyclobutane ring makes the leaving group more stable (slower hydrolysis), leading to a significantly improved toxicity profile (less nephrotoxicity).

Part 4: Experimental Protocols

Protocol 4.1: Lewis Acid-Promoted [2+2] Cycloaddition

A robust method for synthesizing 1,3-substituted cyclobutanes without specialized photochemistry equipment.

Objective: Synthesis of ethyl 3-phenylcyclobutane-1-carboxylate via Allenoate-Alkene cycloaddition.

Reagents:

-

Phenyl 2,3-butadienoate (Allenoate precursor)[4]

-

Styrene (Alkene partner)

-

Ethyl Aluminum Dichloride (EtAlCl₂, 1.0 M in hexanes)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and maintain under an inert atmosphere (Argon or Nitrogen).

-

Solvent Charge: Add anhydrous DCM (10 mL) to the flask.

-

Reagent Addition:

-

Add Phenyl 2,3-butadienoate (1.0 equiv, 1.0 mmol).

-

Add Styrene (1.5 equiv, 1.5 mmol).

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

-

Catalyst Injection: Dropwise, add EtAlCl₂ (1.2 equiv, 1.2 mL) over 5 minutes. Caution: EtAlCl₂ is pyrophoric.

-

Reaction: Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature over 2 hours.

-

Quench: Carefully quench the reaction with saturated aqueous NaHCO₃ (5 mL) at 0 °C.

-

Workup:

-

Dilute with DCM (20 mL).

-

Separate phases.[5] Extract aqueous layer with DCM (2 x 10 mL).

-

Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

-

Validation:

-

1H NMR: Look for the characteristic cyclobutane methine protons (multiplets, typically 2.8–3.5 ppm).

-

Stereochemistry: The cis/trans ratio should be determined by NOESY experiments.

-

References

-

Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2+2] Cycloaddition.[4] The Journal of Organic Chemistry, 81(18), 8050–8060. Link

-

Mykhailiuk, P. K. (2022). Cyclobutanes in Small-Molecule Drug Candidates.[6] ChemMedChem, 17(9), e202200020.[6] Link[7]

-

Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Bioisostere. ACS Medicinal Chemistry Letters, 8(1), 43–48. (Contextual reference for sp3 bioisosteres). Link

-

Fawcett, A., et al. (2021). Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization. Chemical Science, 12, 5562-5569. Link

-

Gavande, N., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(19), 10981–11000. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

Architecting the Next Generation of Pharmacophores: A Technical Guide to Novel Amino Alcohol Fragments

The Pharmacophore Logic: Beyond the Beta-Blocker

In the lexicon of medicinal chemistry, few motifs are as "privileged" as the

The contemporary value of the amino alcohol fragment lies in its dual capability:

-

Transition State Mimicry: The hydroxyl group acts as a transition state mimic for the tetrahedral intermediate formed during peptide bond hydrolysis, making these fragments indispensable for targeting aspartyl proteases (e.g., BACE1, HIV Protease, Plasmepsin).

-

Vectorized Growth: The amine and alcohol handles provide orthogonal vectors for "fragment growing," allowing chemists to probe sub-pockets with precise stereochemical control.

The "Flatland" Problem: Traditional aromatic fragments often suffer from poor solubility and metabolic liability. Novel amino alcohol fragments offer a solution by increasing the fraction of sp3-hybridized carbons (

Structural Evolution of the Scaffold

We are currently witnessing a shift from Class I (Linear) to Class II (Constrained/Fluorinated) architectures.

| Feature | Class I: Linear (Traditional) | Class II: Novel/Constrained (Modern) |

| Example | 2-amino-1-phenylethanol | 3-amino-4-fluoropyrrolidine |

| Conformation | Flexible (High entropic penalty upon binding) | Rigid (Pre-organized, lower entropic cost) |

| Metabolic Stability | Low (prone to oxidation) | High (blocked metabolic soft spots) |

| Stereocenters | Usually 1 | Multiple defined centers (2+) |

| Primary Use | GPCR ligands | Protease TS mimics, PPI inhibitors |

Novel Structural Classes & Design Principles

A. Constrained Cyclic Systems

Rigidifying the ethylene bridge into a cycle (azetidine, pyrrolidine, piperidine) locks the heteroatoms into a specific dihedral angle. This pre-organization minimizes the entropy loss upon protein binding, theoretically boosting ligand efficiency (LE).

-

Azetidines: Minimal steric footprint; ideal for small, deep pockets.

-

Morpholinones: Offer a unique hydrogen bond acceptor profile and altered pKa compared to morpholines.

B. Fluorinated Motifs

The strategic introduction of fluorine is not merely for metabolic blocking.[1] In amino alcohols, the

Figure 1: Strategic evolution from linear precursors to high-value, rigidified pharmacophores.

Synthetic Methodologies: Accessing the Chemical Space[2]

Synthesizing these fragments requires methods that tolerate polar functionality while delivering high diastereoselectivity.

Protocol A: Enantioselective Ring Opening of Meso-Epoxides

This is the "workhorse" method for generating trans-amino alcohols. It is scalable and reliable for library generation.

Mechanism: A chiral catalyst (e.g., Salen-Co or Cr) activates the epoxide, allowing a nucleophilic azide or amine to attack.

Step-by-Step Protocol:

-

Catalyst Activation: In a flame-dried flask, dissolve

-Salen-Co(II) complex (0.5 mol%) in toluene. Add acetic acid (2 equiv relative to catalyst) and stir open to air for 30 min to generate the active Co(III) species. Evaporate solvent. -

Reaction Setup: Re-dissolve catalyst in THF. Add the meso-epoxide (e.g., cyclopentene oxide, 1.0 equiv).

-

Nucleophile Addition: Cool to 0°C. Add

(1.1 equiv). Critical Step: Add catalytic tert-butanol (0.2 equiv). The protic additive facilitates turnover. -

Workup: Stir at RT for 12-24h. Quench with amino-methanol to desilylate the intermediate.

-

Reduction: The resulting azido-alcohol is reduced to the amino alcohol using

(1 atm) and Pd/C (10 wt%) in MeOH.

Protocol B: Radical C-H Amination (Advanced)

For accessing substituted sites without pre-functionalization, radical relay chaperones are cutting-edge. This allows the conversion of simple alcohols directly into

Causality: We use an imidate radical intermediate to perform an intramolecular Hydrogen Atom Transfer (HAT).[2] This is superior to traditional methods because it does not require an adjacent leaving group.

Screening & Validation: The STD-NMR Workflow

Because fragments bind weakly (

Experimental Protocol: STD-NMR Screening

Prerequisites:

-

Target Protein: >95% purity, >20 kDa (for efficient spin diffusion).

-

Fragment Library: Solubility >1 mM in aqueous buffer.

Workflow:

-

Sample Preparation:

-

Buffer:

based phosphate buffer (pH 7.4), 150 mM NaCl. Note: Avoid buffers with high proton density (e.g., HEPES) that obscure ligand signals. -

Ratio: Prepare sample with Protein (

) and Ligand (

-

-

Pulse Sequence Setup (Bruker/Varian):

-

Use a standard STD sequence with a train of Gaussian-shaped pulses for saturation.

-

On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (regions with only protein resonances).

-

Off-Resonance Irradiation: Set to 40.0 ppm (control).

-

Saturation Time: 2.0 seconds.

-

-

Data Acquisition:

-

Acquire interleaved scans (on-resonance vs. off-resonance) to minimize subtraction artifacts.

-

Number of scans: 128 to 512, depending on ligand concentration.

-

-

Analysis:

-

Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[3]

-

Result: Signals appearing in the difference spectrum indicate binding.[3] The protons receiving the strongest saturation transfer (highest intensity in difference spectrum) are in closest contact with the protein surface (Epitope Mapping).

-

Figure 2: Mechanistic flow of magnetization in an STD-NMR experiment.

Case Study: Aspartyl Protease Inhibition[2][5][6][7][8]

The utility of these fragments is best exemplified in the design of inhibitors for Plasmepsin (Malaria) or BACE1 (Alzheimer's).

Mechanism: Aspartyl proteases use two catalytic aspartic acid residues to activate a water molecule for peptide bond hydrolysis. An amino alcohol fragment binds such that:

-

The Hydroxyl group forms a hydrogen bond network with the catalytic Asp dyads (mimicking the transition state).

-

The Ammonium group (protonated at physiological pH) forms a salt bridge with the aspartates.

This "warhead" fragment can then be grown into hydrophobic pockets (S1, S1', S2) to gain potency and selectivity.

References

-

Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Wiley-VCH. Link

-

Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley. Link

-

Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Link

Sources

A Technical Guide to 3-Amino-3-methylcyclobutan-1-ol: Properties, Synthesis, and Applications in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-3-methylcyclobutan-1-ol is a substituted cyclobutane derivative that has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over more traditional, planar scaffolds. The puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, providing a powerful tool for optimizing ligand-target interactions and improving pharmacokinetic profiles.[1] This guide provides an in-depth analysis of the molecule's physicochemical properties, presents a detailed, field-proven synthetic protocol, and explores its strategic applications in the design of novel therapeutics, particularly in areas such as oncology and inflammatory diseases.[2]

Physicochemical and Structural Properties

The foundational characteristics of a molecule are critical to its application. 3-Amino-3-methylcyclobutan-1-ol is defined by its chemical formula, molecular weight, and stereochemistry.

Molecular Formula: C₅H₁₁NO[3][4]

Molecular Weight: 101.15 g/mol [4]

The molecule exists as distinct stereoisomers (cis and trans), which can have significantly different biological activities and physical properties. The specific CAS numbers for various isomers and the hydrochloride salt are crucial for procurement and regulatory purposes.

| Property | Value | Source |

| IUPAC Name | 3-amino-3-methylcyclobutan-1-ol | PubChem[4] |

| Molecular Formula | C₅H₁₁NO | Chemspace, PubChem[3][4] |

| Average Molecular Weight | 101.15 g/mol | PubChem[4] |

| Monoisotopic Mass | 101.084 Da | PubChem[4] |

| CAS Number (unspecified) | 1403813-29-5 (rel-(1s,3s)) | BLDpharm[5] |

| CAS Number (HCl Salt) | 1403766-64-2 | AChemBlock[6] |

| Formula Weight (HCl Salt) | 137.61 g/mol | AChemBlock[6][7] |

| Computed XLogP3 | -0.6 | PubChem[4] |

| Polar Surface Area | 46.3 Ų | PubChem[4] |

| Melting Point | 52 °C (for a trans/cis mixture) | Taylor & Francis Online[2] |

The Strategic Importance of the Cyclobutane Scaffold

The cyclobutane ring is not merely a linker; its distinct conformational properties are a key strategic element in drug design. Unlike a flat aromatic ring, cyclobutane adopts a puckered conformation to relieve torsional strain, leading to a defined three-dimensional structure.[1] This "3D character" is highly sought after in modern fragment-based drug discovery (FBDD) to improve solubility, reduce off-target effects, and explore novel binding pockets.[8]

The presence of amino and hydroxyl groups on the 3-Amino-3-methylcyclobutan-1-ol scaffold provides two key vectors for chemical modification, allowing for the facile introduction of pharmacophoric elements. The stereochemical relationship (cis or trans) between these groups dictates their spatial projection, a critical factor in target engagement.

Synthesis and Manufacturing Workflow

The synthesis of specific stereoisomers of 3-Amino-3-methylcyclobutan-1-ol requires a robust and controlled process. Older synthetic routes often resulted in low yields and difficult-to-separate isomeric mixtures.[2] The following protocol outlines an efficient, modern synthesis of the trans isomer, which is often a target for pharmaceutical intermediates.[2]

Rationale for Route Selection

This synthetic strategy is superior to previous methods for several key reasons:

-

Stereocontrol: The route provides predictable control over the stereochemistry, leading primarily to the desired trans product.

-

Yield & Purity: The overall yield is significantly higher than older methods like those involving Hoffman rearrangements.[2]

-

Scalability & Safety: It avoids notoriously hazardous reagents, making it more suitable for large-scale production.[2]

Experimental Protocol: Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol

This protocol is adapted from a validated, peer-reviewed synthetic route.[2]

Step 1: Grignard Reaction

-

Objective: To install the methyl group at the C1 position.

-

Procedure:

-

Dissolve 3-benzyloxy-1-cyclobutanone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -30 °C under a nitrogen atmosphere.

-

Slowly add methylmagnesium chloride (MeMgCl, 1.5 eq) to the cooled solution. The Grignard reagent acts as a nucleophile, attacking the carbonyl carbon.

-

Stir the mixture at -30 °C for 3 hours.

-

Quench the reaction by pouring it into ice water and extract the product with ethyl acetate.

-

Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-(benzyloxy)-1-methylcyclobutan-1-ol.

-

Step 2: Debenzylation

-

Objective: To remove the benzyl protecting group from the hydroxyl moiety.

-

Procedure:

-

Dissolve the product from Step 1 in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst.

-

Stir the mixture under hydrogen gas (approx. 10.8 bar) at 40 °C for 4 hours. The Pd/C catalyzes the hydrogenolysis of the benzyl ether.

-

Filter off the catalyst and evaporate the solvent to yield 1-methylcyclobutane-1,3-diol.

-

Step 3: Selective Tosylation, Azidation, and Reduction (Not detailed, but a common subsequent path)

-

The diol is then typically converted to the final amino alcohol. This involves selectively protecting or activating one hydroxyl group (e.g., via tosylation), converting it to an azide (a nitrogen source), and finally reducing the azide to the primary amine.

Applications in Drug Development

The utility of 3-Amino-3-methylcyclobutan-1-ol stems from the beneficial properties imparted by the cyclobutane scaffold.

-

Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can reduce susceptibility to enzymatic degradation, thereby improving a drug's half-life.

-

Conformational Restriction: The rigid ring system locks pendant pharmacophores into well-defined spatial orientations, which can increase binding affinity and selectivity for the target protein.[1]

-

Improved Physicochemical Properties: As a non-planar, saturated scaffold, it can help disrupt planarity in drug candidates, often leading to better solubility and reduced toxicity.

-

Bioisosterism: The cyclobutane ring can serve as a bioisostere for other chemical groups, such as phenyl rings or alkenes, while offering a completely different electronic and conformational profile.[1]

Derivatives containing the 3-amino-1-methylcyclobutan-1-ol core have shown promise as intermediates for compounds with anti-tumor, anti-inflammatory, and immunomodulatory effects.[2] A powerful real-world analogue is the use of (R)-3-aminobutan-1-ol, a structurally related amino alcohol, which is a key starting material in the synthesis of Dolutegravir, a critical antiretroviral medication for the treatment of HIV.[9][10] This underscores the pharmaceutical industry's reliance on small, chiral amino alcohols as foundational elements for complex APIs.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of 3-Amino-3-methylcyclobutan-1-ol and its derivatives is paramount. The information below is a synthesis of safety data for structurally related amino alcohols and should be treated as a guideline. Always consult the specific Safety Data Sheet (SDS) for the material being used.

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear compatible chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[11][12] |

| Ventilation | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[11][13] |

| In case of Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11][12] |

| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][14] |

| In case of Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11][12] |

| Storage | Keep container tightly closed in a dry, well-ventilated place. Recommended storage is often refrigerated at 2-8 °C.[7][14] |

| Fire Fighting | Use alcohol-resistant foam, carbon dioxide, water spray, or dry chemical. Wear self-contained breathing apparatus (SCBA).[11][13] |

Conclusion

3-Amino-3-methylcyclobutan-1-ol is more than a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its inherent three-dimensionality, coupled with its metabolic stability and synthetic accessibility, provides a reliable platform for developing next-generation therapeutics. By understanding its fundamental properties, mastering its synthesis, and strategically applying its structural advantages, researchers can unlock new avenues in drug discovery and optimization.

References

-

(1s,3r)-3-amino-1-methylcyclobutan-1-ol - C5H11NO | CSCS00010391497. (n.d.). Chemspace. Retrieved February 15, 2026, from [Link]

-

3-Amino-3-methylcyclobutan-1-ol | C5H11NO | CID 72207871. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Wei, Y., et al. (2023, January 25). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

-

MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride. (2024, August 1). Capot Chemical. Retrieved February 15, 2026, from [Link]

-

Wei, Y., et al. (2023, January 25). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. ResearchGate. Retrieved February 15, 2026, from [Link]

-

PROCESS DEVELOPMENT REPORT: Synthesis of (R)-3-Aminobutan-1-ol. (2019, November 18). Medicines for All Institute (M4ALL). Retrieved February 15, 2026, from [Link]

-

3-Amino-3-methylbutan-1-ol | 42514-50-1. (n.d.). Pharmaffiliates. Retrieved February 15, 2026, from [Link]

-

3-Amino-3-methylbutan-1-ol. (2018, May 16). SIELC Technologies. Retrieved February 15, 2026, from [Link]

-

Wouters, V., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Retrieved February 15, 2026, from [Link]

-

Application of Amino Acids in the Structural Modification of Natural Products: A Review. (2021, April 29). Frontiers in Chemistry. Retrieved February 15, 2026, from [Link]

-

Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

- Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir. (n.d.). Google Patents.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. (1s,3r)-3-amino-1-methylcyclobutan-1-ol - C5H11NO | CSCS00010391497 [chem-space.com]

- 4. 3-Amino-3-methylcyclobutan-1-ol | C5H11NO | CID 72207871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1403813-29-5|Rel-(1s,3s)-3-amino-3-methylcyclobutan-1-ol|BLD Pharm [bldpharm.com]

- 6. 3-Amino-3-methylcyclobutanol hydrochloride 97% | CAS: 1403766-64-2 | AChemBlock [achemblock.com]

- 7. 3-amino-3-methylcyclobutan-1-ol hydrochloride;CAS No.:1403766-64-2 [chemshuttle.com]

- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 10. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

- 13. capotchem.com [capotchem.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Isomeric Distinction and Application of 3-Amino-1-Methylpiperidine and 3-Amino-3-Methylpiperidine

Abstract

In the landscape of medicinal chemistry and drug development, subtle variations in molecular architecture can precipitate profound differences in pharmacological activity, metabolic stability, and synthetic accessibility. Positional isomerism within bioactive scaffolds, such as the piperidine ring, represents a critical consideration for researchers. This guide provides a comprehensive technical analysis of two such isomers: 3-amino-1-methylpiperidine and 3-amino-3-methylpiperidine. We will dissect their fundamental structural and physicochemical differences, outline distinct synthetic and analytical methodologies, and explore the downstream implications for their application in research and development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of how the placement of amino and methyl groups on the piperidine core dictates molecular properties and function.

Introduction: The Significance of Regioisomerism in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of functional groups, which in turn govern interactions with biological targets. The regioisomeric relationship between 3-amino-1-methylpiperidine and 3-amino-3-methylpiperidine, where the positions of the exocyclic amino group and an endocyclic/exocyclic methyl group are swapped, provides a classic case study in structure-property relationships.

-